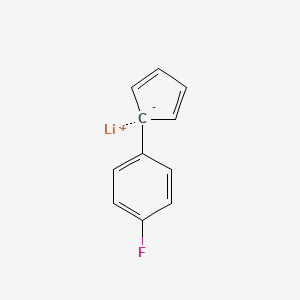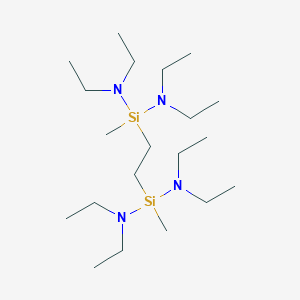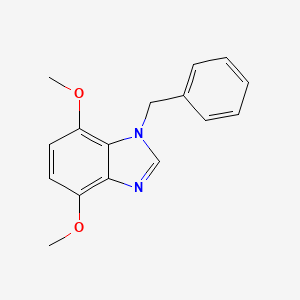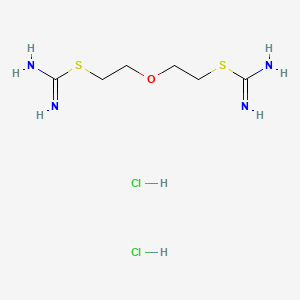
Pseudourea, 2,2'-oxydiethylenedithiodi-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride is a chemical compound with the molecular formula C6H14N4O2S2.2HCl and a molecular weight of 295.28 g/mol . This compound is known for its unique structure, which includes two pseudourea groups linked by an oxydiethylene bridge and two thio groups, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride typically involves the reaction of urea with ethylene oxide and hydrogen sulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction and subsequent crystallization .
化学反应分析
Types of Reactions
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thio groups in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The pseudourea groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pseudourea derivatives.
科学研究应用
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
作用机制
The mechanism of action of Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride involves its interaction with biological molecules through its pseudourea and thio groups. These interactions can lead to the inhibition of certain enzymes and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
相似化合物的比较
Similar Compounds
Pseudourea, 2,2’-(2-butynylene)dithiodi-, dihydrochloride: Similar structure but with a butynylene bridge instead of an oxydiethylene bridge.
Pseudourea, 2,2’-(9,10-anthrylenedimethylene)dithiodi-, dihydrochloride: Contains an anthrylene bridge, making it structurally different.
Uniqueness
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride is unique due to its oxydiethylene bridge, which imparts specific chemical properties and reactivity. This structural feature makes it a valuable compound in various chemical and biological applications .
属性
CAS 编号 |
40387-50-6 |
|---|---|
分子式 |
C6H16Cl2N4OS2 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
2-(2-carbamimidoylsulfanylethoxy)ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C6H14N4OS2.2ClH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;/h1-4H2,(H3,7,8)(H3,9,10);2*1H |
InChI 键 |
FJTQEKYHGGWUHG-UHFFFAOYSA-N |
规范 SMILES |
C(CSC(=N)N)OCCSC(=N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



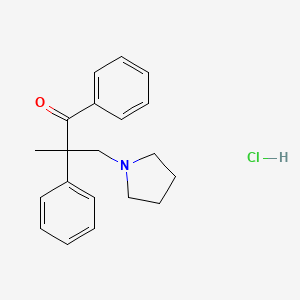
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
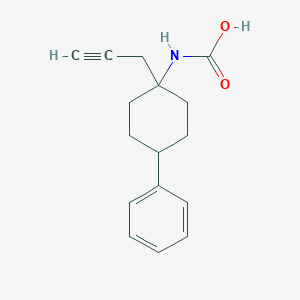

![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
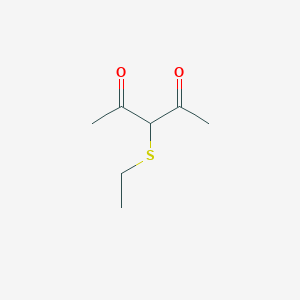
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
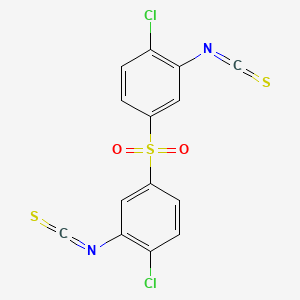
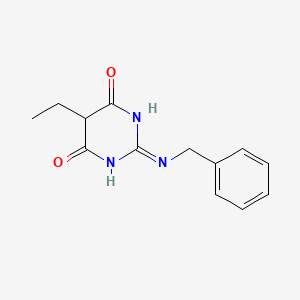
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
